molecular formula C13H11NO2 B1594860 4'-Methyl-3-nitro-1,1'-biphenyl CAS No. 53812-68-3

4'-Methyl-3-nitro-1,1'-biphenyl

Cat. No. B1594860
CAS RN: 53812-68-3
M. Wt: 213.23 g/mol
InChI Key: VXPLSDQTIWIHJH-UHFFFAOYSA-N
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Description

4’-Methyl-3-nitro-1,1’-biphenyl is a chemical compound with the molecular formula C13H11NO2 . It is also known by other names such as 4-phenyl-2-nitrotoluene and 4-Methyl-3-nitro-biphenyl .


Molecular Structure Analysis

The molecular structure of 4’-Methyl-3-nitro-1,1’-biphenyl consists of two phenyl rings connected by a single bond, with a methyl group attached to one ring and a nitro group attached to the other . The InChI representation of the molecule is InChI=1S/C13H11NO2/c1-10-7-8-12 (9-13 (10)14 (15)16)11-5-3-2-4-6-11/h2-9H,1H3 .


Physical And Chemical Properties Analysis

4’-Methyl-3-nitro-1,1’-biphenyl has a molecular weight of 213.23 g/mol . It has a XLogP3-AA value of 3.7, indicating its lipophilicity . It has no hydrogen bond donors, two hydrogen bond acceptors, and one rotatable bond . Its exact mass and monoisotopic mass are both 213.078978594 g/mol . Its topological polar surface area is 45.8 Ų .

Scientific Research Applications

  • Organic Chemistry

    • Biphenyl compounds and their isosteres have been considered a fundamental backbone in synthetic organic chemistry and natural products due to their omnipresence in medicinally active compounds, marketed drugs, and natural products .
    • They undergo several metalated chemical reactions related to biphenyl scaffolds such as Wurtz–Fittig, Ullmann, Bennett–Turner, Negishi, Kumada, Stille, Suzuki–Miyaura, Friedel–Crafts, cyanation, amination, and various electrophilic substitution reactions .
  • Pharmaceuticals

    • A large number of biphenyl derivatives are patented and broadly used in medicine as the antiandrogenic, immunosuppressant, antifungal, antibacterial, antimicrobial, anti-inflammatory, anti-proliferative, osteoporosis, antihypertensive, antitumor, β-glucuronidase inhibition activity, anti-leukemia agent hypotensive, anti-cholinesterase, anti-diabetic and antimalaria drugs .
    • For example, 6- (3- (adamantan-1-yl)-4-methoxyphenyl)-2-naphthoic acid which trademark drug (adapalene) as a third-generation topical retinoid primarily used for treating acne vulgaris, anti-inflammatory, antibacterial .
  • Electronics

    • Biphenyl derivatives are used to produce fluorescent layers in organic light-emitting diodes (OLEDs) .
  • Agriculture

    • Biphenyl derivatives are used in products for agriculture .
  • Liquid Crystals

    • Biphenyl derivatives are used as building blocks for basic liquid crystals .
  • Chemical Synthesis

    • Biphenyl derivatives are significant intermediates in organic chemistry .
    • They are used in the synthesis of a wide range of compounds with pharmacological activities .
    • For instance, biphenyl derivatives are used in the synthesis of sonidegib, a drug for basal cell carcinoma .
    • They are also used in the synthesis of fenbufen and flurbiprofen, which have antipyretic properties and serve as non-steroidal anti-inflammatory drugs .
  • Production of Polychlorinated Biphenyls (PCBs)

    • Biphenyl is a starting material for the production of polychlorinated biphenyls (PCBs), which were once widely used as dielectric fluids and heat transfer agents .
  • Production of Other Organic Compounds

    • Biphenyl is also an intermediate for the production of a host of other organic compounds such as emulsifiers, optical brighteners, crop protection products, and plastics .
  • Triazole Synthesis

    • In the five-membered aromatic azole chain, triazole compounds containing two carbon and three nitrogen atoms are readily capable of binding in the biological system with a variety of enzymes and receptors and thus show versatile biological activities . Triazole nucleus is present as a central structural component in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety and antitubercular .

properties

IUPAC Name

1-(4-methylphenyl)-3-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO2/c1-10-5-7-11(8-6-10)12-3-2-4-13(9-12)14(15)16/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXPLSDQTIWIHJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=CC=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70349211
Record name 4'-Methyl-3-nitro-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70349211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4'-Methyl-3-nitro-1,1'-biphenyl

CAS RN

53812-68-3
Record name 4'-Methyl-3-nitro-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70349211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Under an inert atmosphere was added 3-nitrobenzene boronic acid (6.3 mmol) and sodium carbonate (11.6 mmol) to water (8 mL), toluene (8 mL) and ethanol (8 mL) and stirred for 5 minutes. p-Bromotoluene (5.8 mmol) and tetrakis(triphenylphosphine)palladium (0.3 mmol) added and heated to 70° C. for 7 hours. Concentrated under reduced pressure and extracted into chloroform (3×20 mL). The organics were then washed with 10% sodium bicarbonate (10 mL), water (10 mL) and brine (10 mL) before drying over sodium sulfate, filtering and evaporating to dryness. The residue was then purified by column chromatography and taken onto the next stage.
Quantity
6.3 mmol
Type
reactant
Reaction Step One
Quantity
11.6 mmol
Type
reactant
Reaction Step One
Name
Quantity
8 mL
Type
reactant
Reaction Step One
Quantity
8 mL
Type
solvent
Reaction Step One
Quantity
8 mL
Type
solvent
Reaction Step One
Quantity
5.8 mmol
Type
reactant
Reaction Step Two
Quantity
0.3 mmol
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
W Solodenko, H Wen, S Leue… - European Journal of …, 2004 - Wiley Online Library
Heterogeneous catalysis for organic synthesis under continuous‐flow conditions becomes possible by a new reactor‐based approach. Continuous‐flow reactors with a monolithic glass/…
M Seifried, C Knoll, G Giester, JM Welch… - European Journal of …, 2017 - Wiley Online Library
Substituted 1‐biaryl‐1H‐tetrazoles are classically obtained from the corresponding 1‐aminobiaryls, limiting the selection of substrates. The development and substrate scope of a green…
M Rajabzadeh, R Khalifeh, H Eshghi, M Bakavoli - Journal of Catalysis, 2018 - Elsevier
Triple-shell hollow spheres of crystalline copper–nickel ferrite have been synthesized in a simple one-pot procedure using carbon spheres as templates via a hydrothermal approach. …
Number of citations: 63 www.sciencedirect.com
J Wang, Y Wu, W Xu, X Lu, Y Wang, G Liu, B Sun… - Tetrahedron, 2022 - Elsevier
An unprecedented direct ortho C–H arylation and chlorination of α-ketoesters were successfully accomplished by using a combination of monodentate transient directing group strategy …
Number of citations: 2 www.sciencedirect.com
X Li, W Chen, H Chang, Z Shao, W Wei - Synthesis, 2014 - thieme-connect.com
A high-performance palladium-based Pd/Al(OH) 3 catalyst has been prepared by the one-pot three-component method. It was found that this ‘ligandless’ Pd/Al(OH) 3 catalyst showed …
Number of citations: 11 www.thieme-connect.com
C Reddy, N Bisht, R Parella… - The Journal of Organic …, 2016 - ACS Publications
In this paper, we report 4-amino-2,1,3-benzothiadiazole (ABTD) as a new bidentate directing group for the Pd(II)-catalyzed sp 2 /sp 3 C–H activation/functionalization of various aliphatic/…
Number of citations: 50 pubs.acs.org
S Roy, KK Senapati, P Phukan - 2022 - nopr.niscpr.res.in
A new method has been developed for the synthesis of spherical palladium nanoparticles with narrow size distribution. Pd nanoparticles of average particle size of around 7 nm have …
Number of citations: 2 nopr.niscpr.res.in
DIM Seifried - 2022 - scholar.archive.org
Research in modern magnetochemistry is aimed at understanding, predicting and exploiting the underlying magnetic behavior. In case of spin crossover compounds this exploration …
Number of citations: 2 scholar.archive.org

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